![molecular formula C18H16ClN3O2S B2613774 N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 1903082-36-9](/img/structure/B2613774.png)

N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

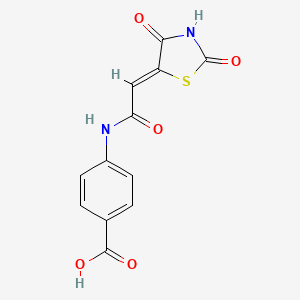

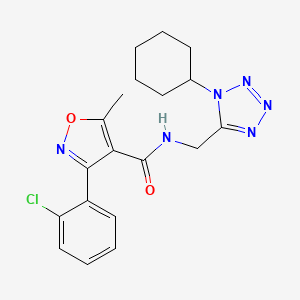

N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide, also known as ML240, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Applications De Recherche Scientifique

Energy Transfer-Driven Regioselective Synthesis

The compound is used in the energy transfer-driven regioselective synthesis of functionalized phenanthridines by visible-light Ir photocatalysis . This strategy involves the utilization of an Ir photocatalyst .

Photocatalytic Strategy

The compound is involved in a photocatalytic strategy for the regioselective synthesis of phenanthridine derivatives from N-(2-arylbenzylidenamino)pyridinium salts . This strategy can also be applied to one-pot synthesis of Trisphaeridine, an anti-cancer drug .

Selective Binding and Behavior Modification

The compound has been found to have a remarkable ability to bind the iconic (bipyridine)3Ru(II) while rejecting the nearly equally iconic (phenanthroline)3Ru(II) . This selective capture can be redox-switched to release the guest .

Luminescent Sensing

The compound can be used in luminescent sensing . The multianionic receptors protect excited states of these metal complexes from phenolate quenchers .

Molecular Switching

The compound can be used in molecular switching . The receptors not only selectively capture (bipyridine)3Ru(II) but also can be redox-switched to release the guest .

Photocatalytic Phenolate Oxidation

The compound can be used in photocatalytic phenolate oxidation . The multianionic receptors protect excited states of these metal complexes from phenolate quenchers, retarding the initial step in photocatalytic phenolate oxidation by nearly 2 orders of magnitude .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c19-17-7-1-4-14(10-17)13-25(23,24)22-12-16-6-3-9-21-18(16)15-5-2-8-20-11-15/h1-11,22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXVKZOXJPQKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)

![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)

![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)

![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)